

In Vitro Biological Activity of RP 001 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: RP-001

Cat. No.: B10798734

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Abstract

RP 001 hydrochloride is a highly potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive overview of the in vitro biological activity of RP 001 hydrochloride, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the regulation of the immune and vascular systems. As such, modulation of S1P1 activity is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis.

RP 001 hydrochloride has been identified as a picomolar-potency, short-acting, and highly selective agonist of the S1P1 receptor.^{[1][2]} Its primary mechanism of action involves binding to and activating the S1P1 receptor, which subsequently leads to receptor internalization and

polyubiquitination.[1][2] This technical guide details the in vitro pharmacological profile of RP 001 hydrochloride.

Quantitative Biological Activity

The in vitro potency and selectivity of RP 001 hydrochloride have been characterized through a series of functional assays. The data presented below summarizes the key quantitative metrics for this compound.

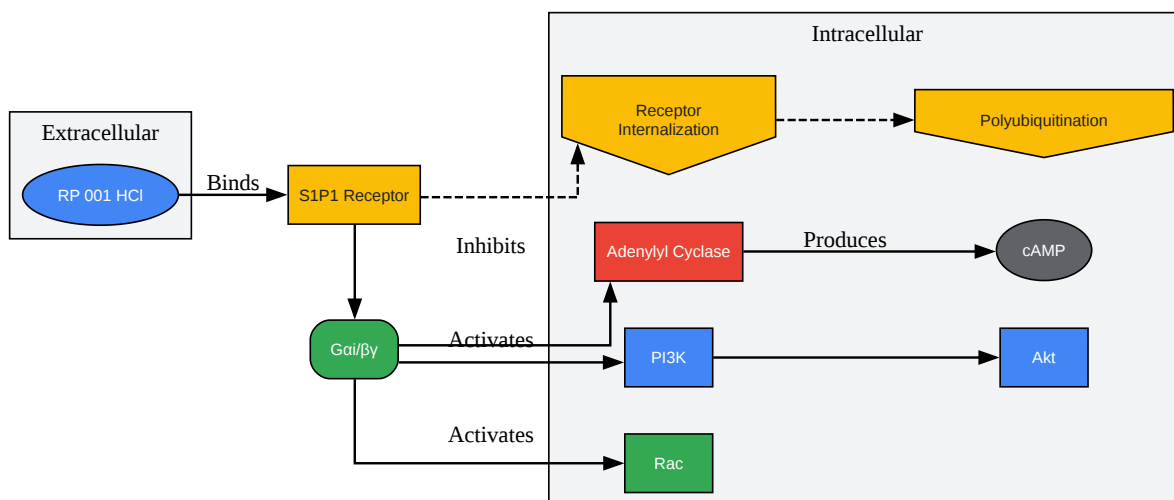
Assay Type	Receptor	Parameter	Value (nM)	Cell Line
GTPyS Binding	Human S1P1	EC50	0.009	CHO
GTPyS Binding	Human S1P2	EC50	>10,000	CHO
GTPyS Binding	Human S1P3	EC50	>10,000	CHO
GTPyS Binding	Human S1P4	EC50	>10,000	CHO
GTPyS Binding	Human S1P5	EC50	>10,000	CHO

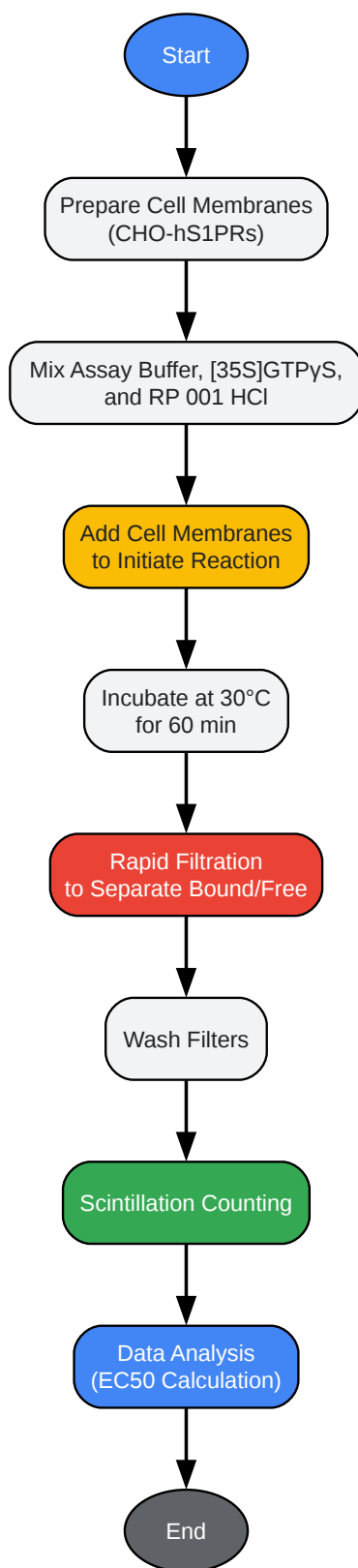
Table 1: In Vitro Potency and Selectivity of RP 001 Hydrochloride in GTPyS Binding Assays.

Signaling Pathway and Mechanism of Action

RP 001 hydrochloride acts as a potent agonist at the S1P1 receptor, initiating a cascade of intracellular signaling events. Upon binding, it promotes the exchange of GDP for GTP on the associated G α i subunit, leading to the dissociation of the G protein heterotrimer. The activated G α i subunit inhibits adenylyl cyclase, while the G $\beta\gamma$ dimer can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and Rac. Activation of the PI3K/Akt pathway and Rac-mediated signaling are key events downstream of S1P1 activation.

A crucial aspect of RP 001 hydrochloride's action is the induction of S1P1 receptor internalization and subsequent polyubiquitination, which targets the receptor for degradation. This process effectively downregulates the cell surface expression of S1P1, leading to a functional antagonism despite its agonistic nature at the receptor level.





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References

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- 2. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
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